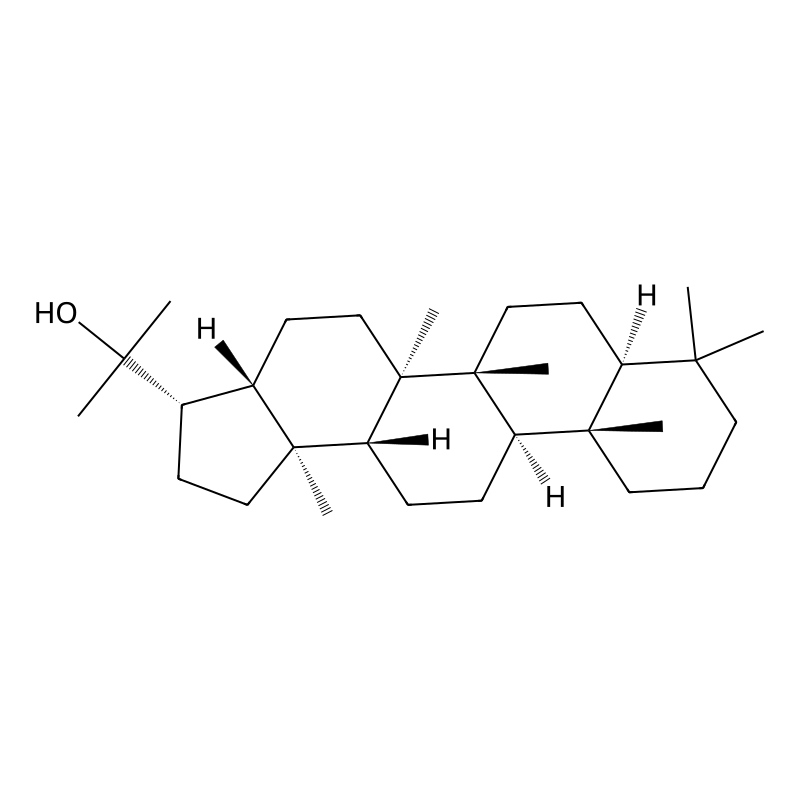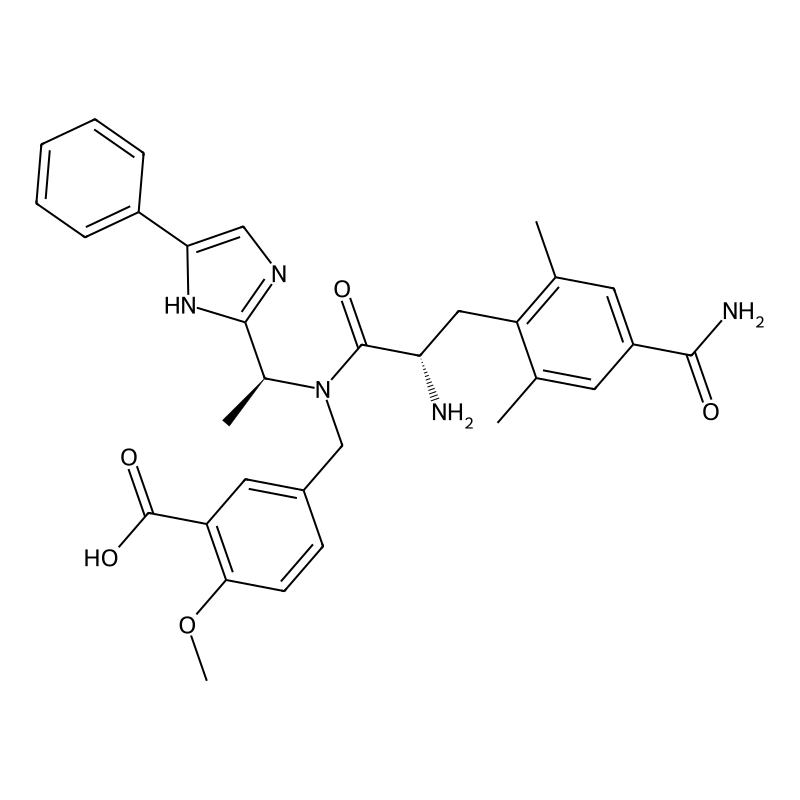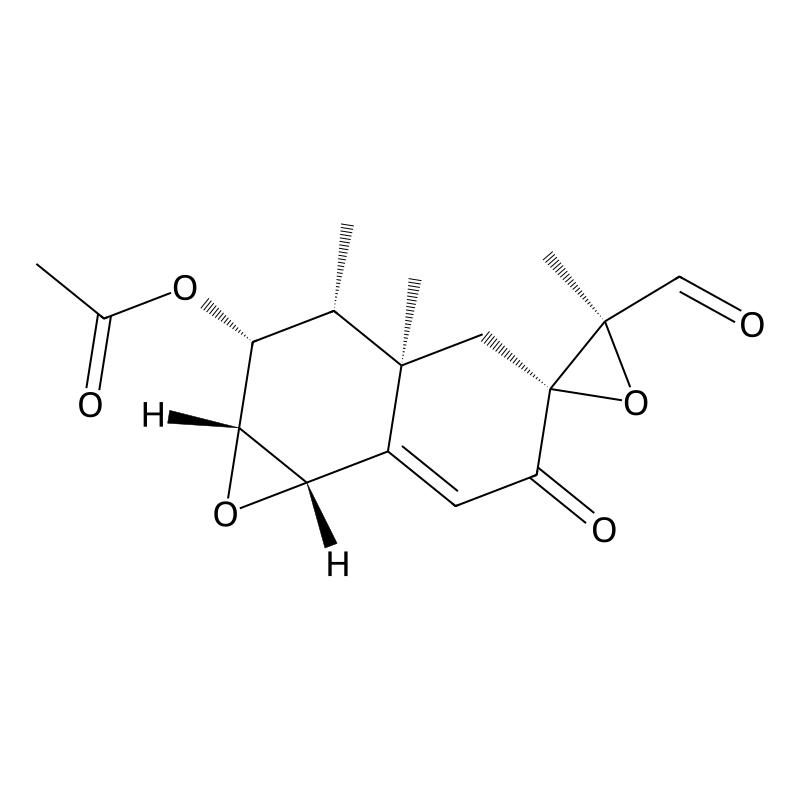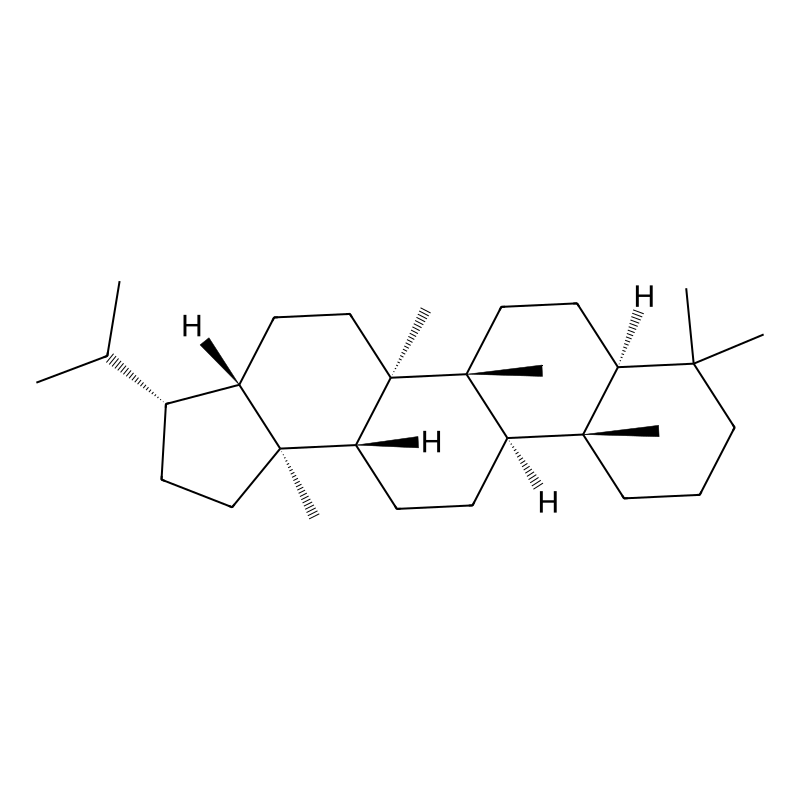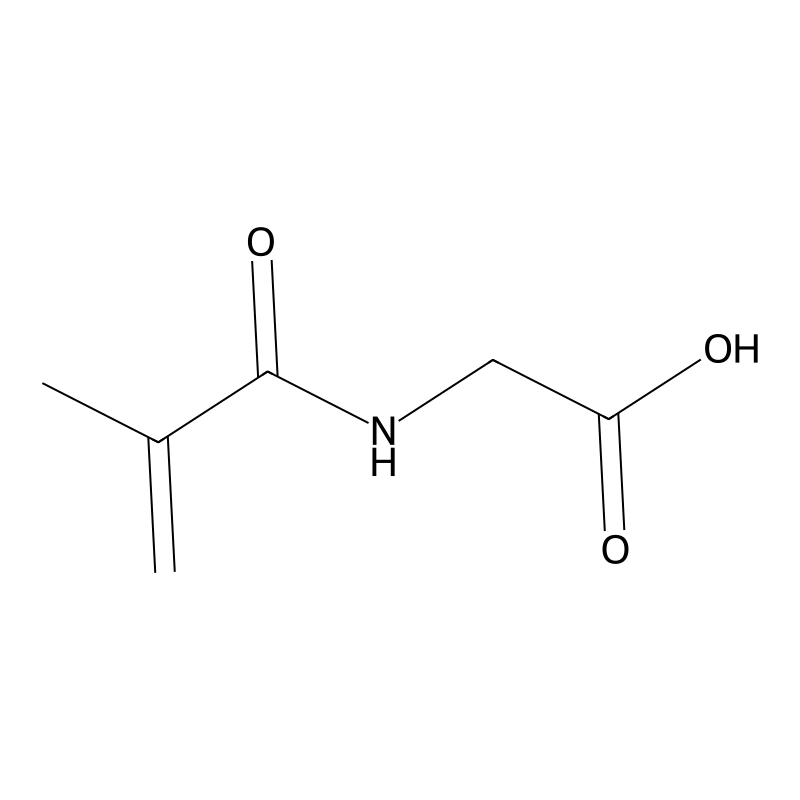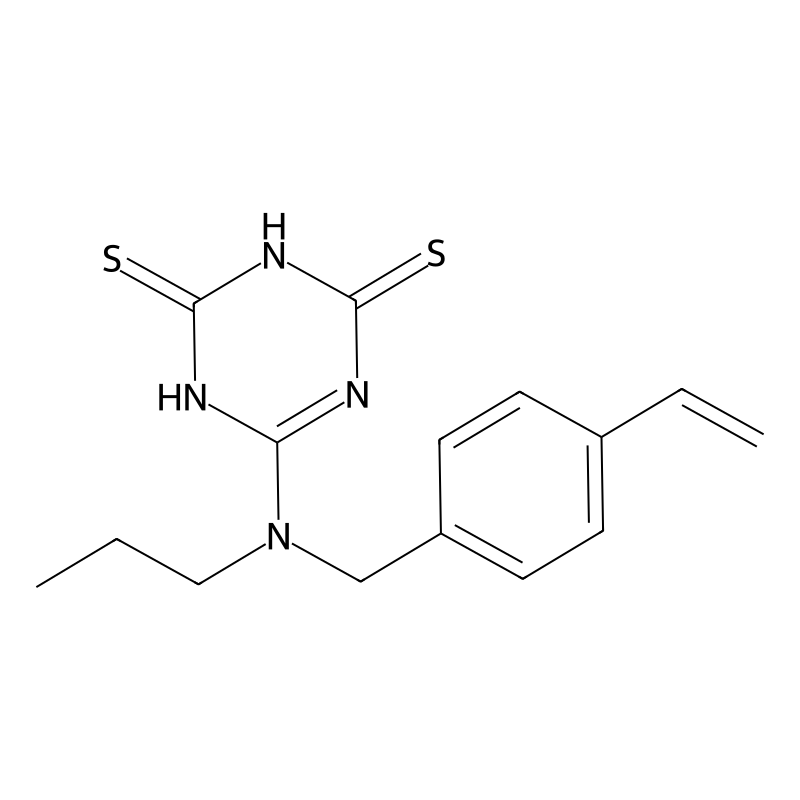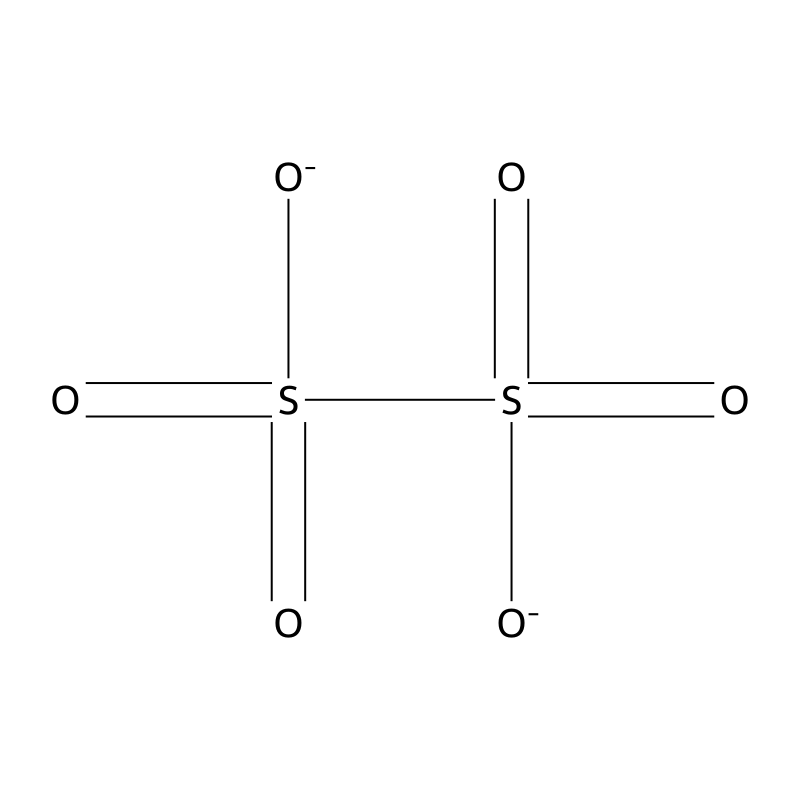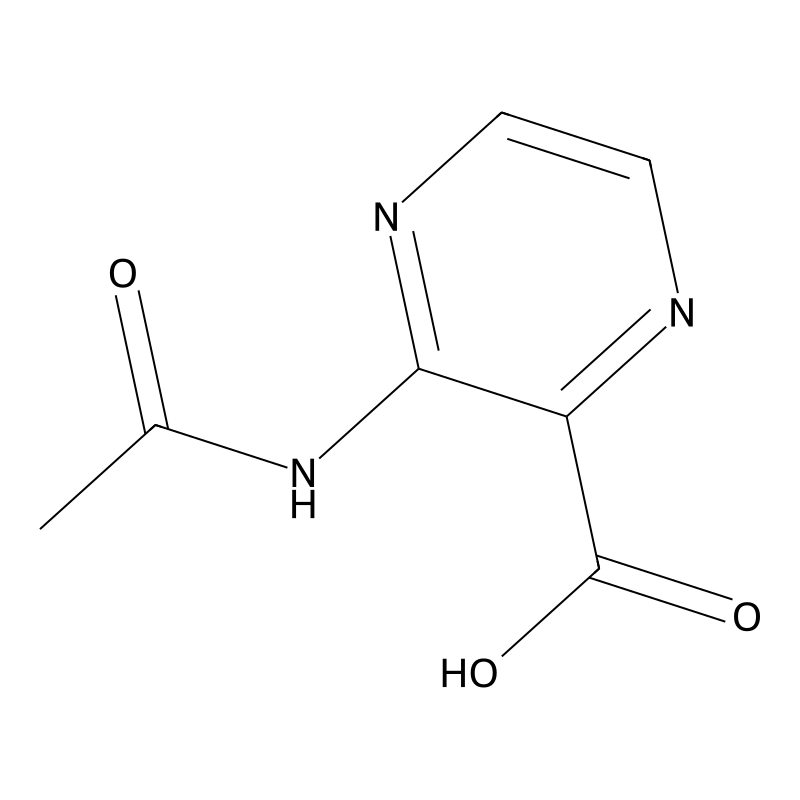Pyridinium tribromide, Tech grade

Content Navigation
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Pyridinium tribromide is a chemical compound with the molecular formula C₅H₆Br₃N and a molecular weight of 319.82 g/mol. It appears as red to brown crystals or powder and is known for its stability under normal conditions, although it is sensitive to strong oxidizing agents and bases. The melting point of pyridinium tribromide ranges from 127 °C to 136 °C, and it is soluble in methanol but decomposes in water . This compound is classified as lachrymatory, meaning it can cause tearing upon exposure, necessitating careful handling .
Pyridinium tribromide acts primarily as a brominating agent in organic synthesis. It facilitates reactions such as:
- α-Bromination of Ketones: Pyridinium tribromide can brominate ketones, introducing bromine at the alpha position relative to the carbonyl group.
- Thiocyanation: It has been utilized for the α-thiocyanation of ketones, providing a pathway to synthesize thiocyanate derivatives .
- Synthesis of β-Adrenergic Blocking Agents: Pyridinium tribromide plays a role in synthesizing β-blockers, which are important in treating heart conditions .
Pyridinium tribromide can be synthesized through several methods:
- Reaction of Pyridine with Bromine: A common method involves the direct reaction of pyridine with elemental bromine under controlled conditions.
- Bromination of Pyridine Hydrobromide: This method involves the bromination of pyridine hydrobromide, resulting in the formation of pyridinium tribromide .
- Use of Bromine Sources: Other brominating agents can also be used in combination with pyridine to yield pyridinium tribromide.
These methods allow for varying degrees of purity and yield, depending on reaction conditions.
Pyridinium tribromide has several applications:
- Brominating Agent: It is widely used in organic synthesis for bromination reactions due to its ease of handling compared to elemental bromine.
- Synthesis of Pharmaceuticals: It is particularly valuable in the pharmaceutical industry for producing β-blockers and other biologically active compounds .
- Analytical Chemistry: It serves as an analytical reagent in various chemical analyses and research applications.
Interaction studies involving pyridinium tribromide focus on its reactivity with various substrates in organic synthesis. Its ability to selectively brominate compounds makes it a subject of interest in studies examining reaction mechanisms and product formation. Additionally, due to its lachrymatory properties, studies may also explore safety measures and handling protocols when working with this compound .
Pyridinium tribromide shares similarities with several other halogenated compounds, particularly those used as brominating agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyridinium tribromide | C₅H₆Br₃N | Lachrymatory; used specifically for α-bromination |
| Pyridinium hydrobromide perbromide | C₅H₆Br₄N | More reactive; often used in similar bromination reactions |
| N-Bromosuccinimide | C₄H₄BrN | Solid reagent; less selective than pyridinium tribromide |
| Bromine | Br₂ | Highly reactive; requires careful handling |
Pyridinium tribromide's unique properties as a stable, easy-to-handle brominating agent make it particularly valuable in synthetic organic chemistry compared to other halogenating agents that may be more hazardous or less selective .
Molecular Structure and Crystallographic Characteristics
Pyridinium tribromide, technical grade, represents an ionic compound consisting of a pyridinium cation and a tribromide anion [1] [2]. The molecular formula is established as C₅H₆Br₃N with a molecular weight of 319.82 grams per mole [4] [5]. The compound exists as a salt formed from pyridine and tribromide ions, where the pyridinium ring adopts a planar configuration characteristic of aromatic heterocyclic systems [2].
The structural arrangement involves a positively charged pyridinium ring paired with a linear tribromide anion [2]. The tribromide anion exhibits a near-linear geometry with Br-Br-Br bond angles approaching 179.31 degrees, as documented in crystallographic studies of related pyridinium tribromide compounds [24]. The pyridinium cation maintains its aromatic character with the nitrogen atom bearing a formal positive charge [1] [2].
Table 1: Molecular Structure Parameters for Pyridinium Tribromide
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₆Br₃N | [1] [4] |
| Molecular Weight | 319.82 g/mol | [4] [5] |
| CAS Number | 39416-48-3 | [4] [7] |
| Tribromide Anion Geometry | Near-linear (179.31°) | [24] |
| Crystal System | Orthorhombic | [21] |
Crystallographic investigations reveal that pyridinium tribromide compounds typically crystallize in orthorhombic crystal systems [21]. The crystal structure demonstrates hydrogen bonding interactions between the pyridinium cation and bromide anions, with typical N-H···Br hydrogen bond distances ranging from 2.89 to 3.11 Angstroms [21]. The packing arrangement shows cations stacking in pairs about centers of symmetry along crystallographic axes [21].
The compound exhibits a characteristic red to orange-red crystalline appearance [4] [15]. The crystalline structure facilitates the formation of needle-like crystals, particularly when recrystallized from appropriate solvents [15]. X-ray diffraction studies indicate that the bromide ions align approximately in the planes of the aromatic rings, creating a distinctive structural motif [6].
Thermal Stability and Decomposition Behavior
Pyridinium tribromide demonstrates notable thermal characteristics with a melting point range of 127-133 degrees Celsius [4] [5] [10]. Some commercial preparations report slightly higher melting ranges of 128-136 degrees Celsius, depending on purity and preparation methods [7] [28]. The melting process is accompanied by decomposition, as indicated by the notation "decomposition" in thermal analysis studies [10].
Thermogravimetric analysis reveals that the compound begins thermal decomposition at temperatures approaching its melting point [10]. The decomposition process involves the release of bromine gas, which occurs through the equilibrium between pyridinium tribromide and molecular bromine in solution [9]. This decomposition pathway represents a fundamental characteristic of the compound's thermal behavior.
Table 2: Thermal Properties of Pyridinium Tribromide
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point Range | 127-133°C | [4] [5] |
| Alternative Melting Range | 128-136°C | [7] [28] |
| Decomposition Onset | Near melting point | [10] |
| Thermal Analysis Method | Decomposition noted | [10] |
Studies on related pyridinium bromide ionic liquids provide insight into thermal stability patterns [11] [14]. Alkyl pyridinium bromide compounds demonstrate thermal stability dependent on molecular structure, with decomposition temperatures varying significantly based on substitution patterns [11]. The thermal decomposition kinetics of pyridinium-based compounds typically follow pseudo-zero-order rate expressions with calculable activation energies [25].
The compound exhibits rapid equilibrium with bromine in solution, slowly releasing bromine when dissolved or heated [9]. This thermal behavior necessitates careful handling during thermal analysis procedures and storage considerations [9]. The decomposition mechanism involves the breakdown of the tribromide anion with concurrent release of molecular bromine [29].
Solubility Profiles in Polar and Nonpolar Solvents
Pyridinium tribromide exhibits distinctive solubility characteristics that reflect its ionic nature and structural features [16]. The compound demonstrates solubility in polar solvents while showing limited solubility in nonpolar systems [16] [30]. Methanol represents a primary polar solvent in which pyridinium tribromide shows good solubility [4] [30] [31].
In aqueous systems, pyridinium tribromide exhibits complex behavior, with water solubility described as leading to decomposition rather than true dissolution [4] [33]. The compound is virtually insoluble in water according to some sources, while others indicate decomposition upon contact with water [2] [4]. This behavior reflects the tendency of the tribromide anion to undergo hydrolysis in aqueous environments.
Table 3: Solubility Profile of Pyridinium Tribromide
| Solvent Category | Specific Solvent | Solubility Behavior | Reference |
|---|---|---|---|
| Polar Protic | Methanol | Soluble | [4] [30] [31] |
| Polar Protic | Glacial Acetic Acid | Highly soluble (33g/100mL) | [31] [36] |
| Polar Protic | Water | Decomposes/Virtually insoluble | [2] [4] [33] |
| Polar Aprotic | Dichloromethane | Limited data available | [32] |
| Nonpolar | General nonpolar solvents | Poor solubility expected | [16] |
Glacial acetic acid represents an excellent solvent for pyridinium tribromide, with reported solubility of 33 grams per 100 milliliters of acetic acid [31] [36]. This high solubility in glacial acetic acid makes it the preferred solvent for recrystallization procedures, yielding orange-red crystals upon cooling [31] [36]. The compound's affinity for acetic acid reflects strong solvation interactions between the ionic components and the polar, protic solvent.
Polar aprotic solvents show variable interactions with pyridinium tribromide [32]. Dichloromethane has been employed in some synthetic procedures involving pyridinium tribromide, suggesting at least limited solubility or compatibility [32]. However, comprehensive solubility data for nonpolar solvents remains limited in the literature.
The solubility behavior correlates with the ionic nature of pyridinium tribromide [16]. The compound's enhanced reactivity in polar solvents stems from improved solvation of both the pyridinium cation and tribromide anion [16]. This solubility profile directly influences the compound's applications in organic synthesis, where polar solvents are typically employed for bromination reactions.
Hygroscopicity and Moisture Sensitivity
Pyridinium tribromide exhibits hygroscopic properties, meaning it can absorb moisture from atmospheric conditions [16]. This moisture absorption capability affects both the stability and reactivity of the compound during storage and handling procedures [16]. The hygroscopic nature represents a critical consideration for maintaining compound integrity over time.
The moisture sensitivity of pyridinium tribromide relates to its ionic structure and the reactivity of the tribromide anion toward water molecules [16]. When exposed to atmospheric moisture, the compound may undergo gradual changes in composition and appearance [16]. This sensitivity necessitates careful storage conditions to prevent moisture absorption and subsequent decomposition.
Table 4: Moisture Sensitivity Characteristics
| Property | Observation | Reference |
|---|---|---|
| Hygroscopic Nature | Absorbs atmospheric moisture | [16] |
| Water Reactivity | Decomposition upon contact | [4] [33] |
| Storage Requirements | Cool, dry conditions | [4] |
| Stability Impact | Moisture affects reactivity | [16] |
Storage recommendations consistently emphasize the need for cool, dry conditions to maintain compound stability [4]. Temperature storage limits of 20 degrees Celsius or below are commonly specified for technical grade material [4]. These storage conditions help minimize moisture exposure and prevent premature decomposition of the tribromide anion.
The moisture sensitivity also influences the compound's handling procedures during analytical and synthetic applications [16]. Laboratory procedures typically require anhydrous conditions or rapid handling to minimize moisture exposure [16]. The hygroscopic nature contributes to the compound's tendency to form clumps or change texture when exposed to humid environments.
The conventional synthesis of pyridinium tribromide relies on the fundamental reaction between pyridine and bromine in the presence of hydrobromic acid. The most established synthetic route involves the systematic addition of bromine to a mixture of pyridine and hydrobromic acid, resulting in the formation of the tribromide complex [1] [2].
The standard protocol begins with mixing pyridine with 48% hydrobromic acid, followed by cooling the mixture to control the exothermic reaction. Bromine is then added gradually with continuous stirring to ensure complete reaction and prevent localized heating. This method consistently produces high-quality orange needles with yields reaching 69% [1] [2]. The reaction mechanism involves the initial formation of pyridinium hydrobromide, which subsequently complexes with molecular bromine to form the tribromide species.
A simplified protocol has been developed for laboratory-scale preparations, utilizing a 1:1:2 molar ratio of pyridine, bromine, and hydrobromic acid respectively. This direct addition method operates at ambient temperature but typically yields lower purity products at approximately 20% efficiency [3]. The reduced yield is attributed to side reactions and incomplete conversion of starting materials.
Industrial production commonly employs controlled temperature addition methods in aqueous media, optimizing reaction conditions to achieve technical grade material with 90-95% purity [4] [5]. These large-scale processes incorporate temperature control systems and continuous monitoring to maintain consistent product quality while maximizing throughput.
The recrystallization method represents a refinement approach where the crude product is dissolved in hot acetic acid and allowed to crystallize upon cooling. This technique yields purified crystalline forms with approximately 65% recovery [2], providing higher purity material suitable for analytical applications.
| Method | Reactants | Conditions | Yield (%) | Product Quality | Reference |
|---|---|---|---|---|---|
| Method 1: Standard Protocol | Pyridine + 48% HBr + Br₂ | Mix HBr with pyridine, cool, add Br₂ gradually | 69 | High purity orange needles | [1] [2] |
| Method 2: Simplified Protocol | Pyridine + Br₂ + HBr (1:1:2 ratio) | Direct addition at ambient temperature | 20 | Technical grade with impurities | [3] |
| Method 3: Recrystallization Method | Pyridine + HBr + Br₂ in acetic acid | Hot acetic acid followed by cooling | 65 | Purified crystalline form | [2] |
| Method 4: Technical Grade Production | Pyridine + Br₂ in aqueous medium | Controlled temperature addition | Variable | 90-95% typical commercial grade | [4] [5] |
Solvent-Free and Green Chemistry Approaches
Contemporary synthetic methodologies have embraced green chemistry principles to minimize environmental impact and improve process efficiency. Microwave-assisted synthesis represents a significant advancement, reducing reaction times by up to 20-fold compared to conventional heating methods [6] [7]. This approach operates at temperatures between 60-90°C and demonstrates superior energy efficiency while maintaining high product yields.
Solvent-free solid-phase synthesis eliminates the requirement for toxic organic solvents, achieving 100% atom economy with no environmental waste generation [6]. These reactions typically proceed at room temperature to 70°C, representing a substantial improvement in environmental sustainability. The absence of solvent-related waste streams and the elimination of solvent recovery processes significantly reduce the overall environmental footprint of the synthesis.
The dichloroethane method provides a safer alternative for crystallization processes, operating at 60-70°C without generating harmful bromine vapors that commonly occur with traditional acetic acid methods [1]. This approach addresses significant safety concerns while maintaining acceptable purification efficiency, making it particularly suitable for laboratory-scale operations where worker safety is paramount.
Ultrasound-promoted synthesis leverages acoustic energy to enhance reaction rates and improve energy efficiency [8]. Operating at ambient to 50°C temperatures, this method demonstrates enhanced efficiency while reducing overall reaction times. The ultrasonic activation facilitates better mixing and mass transfer, resulting in more uniform product formation and reduced side reactions.
| Approach | Key Features | Environmental Benefits | Temperature Range | Time Reduction | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time by 20-fold | Lower energy consumption | 60-90°C | Up to 20x faster | [6] [7] |
| Solvent-Free Solid Phase | No toxic organic solvents required | 100% atom economy | Room temperature to 70°C | Significant reduction | [6] |
| Dichloroethane Method | Safe crystallization solvent | Eliminates harmful gas emissions | 60-70°C | Moderate improvement | [1] |
| Ultrasound-Promoted Synthesis | Energy efficient bromination | Reduced reaction time and waste | Ambient to 50°C | Enhanced efficiency | [8] |
Purification Techniques for Technical Grade Material
Purification of technical grade pyridinium tribromide requires careful consideration of both product quality and safety factors. Recrystallization from glacial acetic acid remains the gold standard for achieving high purity crystals, utilizing approximately 4 milliliters of acetic acid per gram of crude product [2]. The process involves dissolving the crude material in hot acetic acid followed by controlled cooling to promote crystal formation. This method consistently produces orange-red crystals with yields of 33 grams from 100 milliliters of acetic acid [2], though it requires adequate ventilation due to the emission of harmful vapors.
The dichloroethane recrystallization method offers a safer alternative, operating at 60-70°C without generating bromine vapors that can cause severe eye irritation [1]. This approach significantly improves worker safety while maintaining acceptable purification efficiency for technical grade applications. The absence of bromine vapor emission makes this method particularly suitable for routine laboratory operations.
Mixed solvent systems utilizing ethanol and water provide moderate purification capabilities with standard safety precautions [9]. The technique involves dissolving the crude product in hot ethanol, followed by dropwise addition of hot water until cloudiness appears. The solution is then heated until clear and allowed to cool in an ice bath to promote crystallization. This method offers a compromise between purification efficiency and operational simplicity.
Cold water washing represents the most basic purification approach, utilizing a few milliliters of cold deionized water to remove water-soluble impurities [10]. While providing only basic impurity removal, this method poses minimal safety hazards and can be effectively employed as a preliminary purification step before more sophisticated techniques.
| Technique | Solvent Volume | Temperature | Product Characteristics | Purity Improvement | Safety Considerations | Reference |
|---|---|---|---|---|---|---|
| Recrystallization from Glacial Acetic Acid | 4 mL/g of crude product | Hot solution then cooling | Orange-red crystals (33g from 100mL) | High purity crystals | Emits harmful vapors | [2] |
| Dichloroethane Recrystallization | Heating to 60-70°C | 60-70°C then cooling | No bromine vapour emission | Technical grade improvement | Safer, no eye irritation | [1] |
| Mixed Solvent System (Ethanol-Water) | Hot ethanol + dropwise water | Hot then ice bath | Clear crystals after cooling | Moderate purification | Standard precautions | [9] |
| Cold Water Washing | Few mL cold deionized water | Room temperature to ice | Removes water-soluble impurities | Basic impurity removal | Minimal hazard | [10] |
Quality Control Parameters and Assay Validation
Comprehensive quality control of technical grade pyridinium tribromide requires multiple analytical parameters to ensure product consistency and reliability. Appearance assessment forms the primary visual quality indicator, with acceptable material displaying orange to red to brown coloration in powder or crystalline form [4] [11] [12]. Color variations often correlate with purity levels, making visual inspection a valuable preliminary assessment tool.
Melting point determination serves as a critical identity and purity parameter, with technical grade material typically exhibiting melting points between 127-137°C with decomposition [4] [2] [11]. The most commonly observed range falls between 128-136°C, with decomposition occurring simultaneously with melting. This parameter provides rapid assessment of material identity and can indicate the presence of significant impurities.
Iodometric titration represents the primary quantitative assay method for determining active bromine content [13] [14]. Technical grade specifications typically require minimum purity levels between 85.0% and 90.0%, with commercial materials commonly achieving 85-95% purity. The method involves back-titration techniques where excess potassium iodide reduces available bromine, followed by sodium thiosulfate titration to determine bromine concentration.
The pH measurement of 1 molar aqueous solutions provides important information about the ionic balance and potential impurities, with acceptable ranges typically falling between 3.8 and 4.5 [12] [14]. This parameter can indicate the presence of excess acid or base impurities that may affect product performance in bromination reactions.
